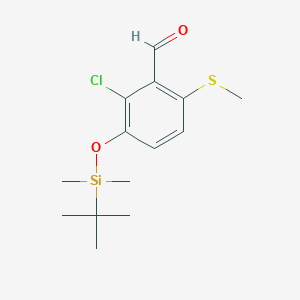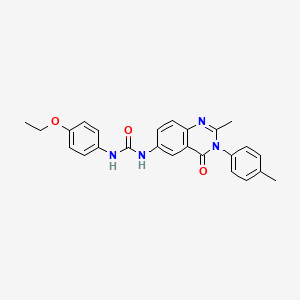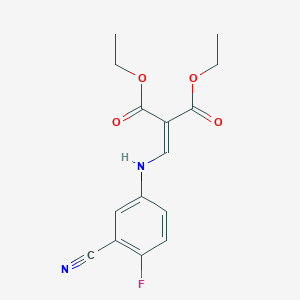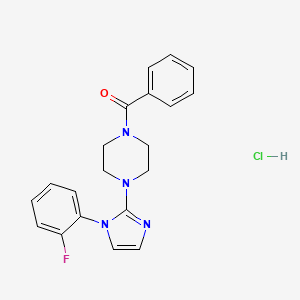![molecular formula C18H20N2O5 B2763897 3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide CAS No. 2094480-56-3](/img/structure/B2763897.png)
3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is a derivative of pyridine and is commonly referred to as FMMP.
作用机制
The mechanism of action of FMMP is not fully understood. However, it has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. FMMP has also been found to inhibit the production of pro-inflammatory cytokines and chemokines. Furthermore, FMMP has been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
FMMP has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are key factors in the development of various diseases. FMMP has also been found to improve cognitive function and memory in animal models. Additionally, FMMP has been found to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
FMMP has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has also been found to have low toxicity and good bioavailability. However, FMMP also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, FMMP can undergo rapid metabolism, which can affect its efficacy in vivo.
未来方向
There are several future directions for the study of FMMP. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential in treating other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, future studies can focus on optimizing the synthesis method of FMMP and improving its pharmacokinetic properties.
Conclusion
In conclusion, FMMP is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. It has been found to exhibit anti-inflammatory, antitumor, and neuroprotective properties. FMMP has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, FMMP has been studied for its potential in treating cancer and autoimmune diseases. Further research is needed to fully understand the mechanism of action of FMMP and its potential in various applications.
合成方法
FMMP can be synthesized through a multi-step process. The first step involves the synthesis of 5-methoxypyridin-3-ylmethanol, which is then reacted with 4-formyl-2-methoxyphenol to form the intermediate product. This intermediate product is then reacted with N-(tert-butoxycarbonyl)-L-proline to obtain the final product, 3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide.
科学研究应用
FMMP has been extensively studied for its potential in various scientific research applications. It has been found to exhibit anti-inflammatory, antitumor, and neuroprotective properties. FMMP has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, FMMP has been studied for its potential in treating cancer and autoimmune diseases.
属性
IUPAC Name |
3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-15-7-14(9-19-11-15)10-20-18(22)5-6-25-16-4-3-13(12-21)8-17(16)24-2/h3-4,7-9,11-12H,5-6,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFVJTBBJRPERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)CNC(=O)CCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Butyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2763816.png)


![N~1~-(3-chlorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2763821.png)
![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide](/img/structure/B2763824.png)

![4,6,7,8-Tetramethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2763826.png)




![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2763834.png)

